

Ferrozine: A Comparative Guide to its Cross-Reactivity with Divalent Metals

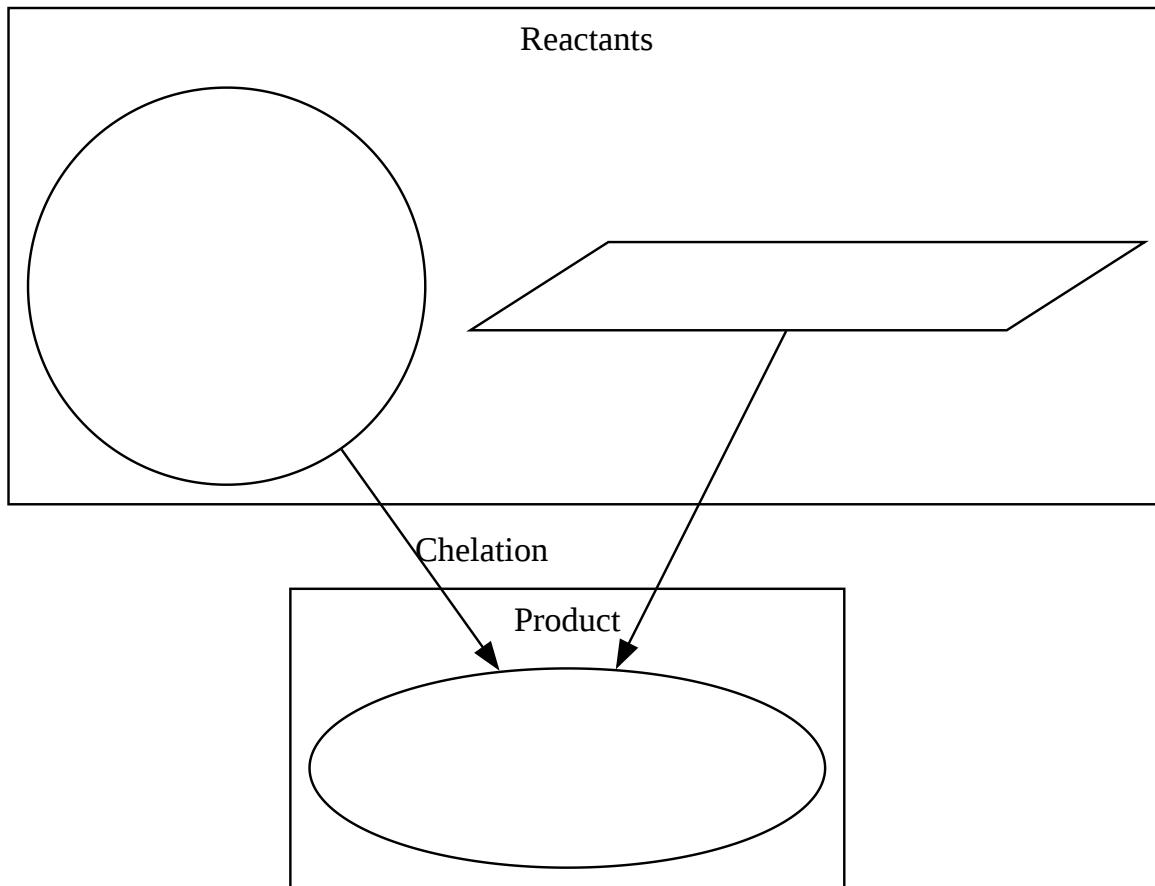
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine

Cat. No.: B089699

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ferrozine's reactivity with its primary target, ferrous iron (Fe^{2+}), versus other common divalent metal ions. Understanding the potential for cross-reactivity is crucial for the accurate quantification of iron in complex biological and chemical systems. This document outlines the underlying chemistry, presents available experimental data on interference, and provides a detailed protocol for assessing cross-reactivity in your own experimental setups.

The Ferrozine-Iron Reaction: High Specificity for Ferrous Iron

Ferrozine, with the chemical name 3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine, is a highly sensitive and water-soluble spectrophotometric reagent for the quantification of ferrous iron (Fe^{2+}).^[1] The reaction involves three molecules of Ferrozine chelating a single ferrous ion to form a stable, magenta-colored complex.^[2] This complex exhibits a distinct absorbance maximum at 562 nm, which allows for the precise measurement of Fe^{2+} concentration.^[1] The reaction is robust and occurs over a wide pH range of 4 to 9.

The chemical structure of Ferrozine's free acid form is 4-[3-pyridin-2-yl-6-(4-sulfophenyl)-1,2,4-triazin-5-yl]benzenesulfonic acid.^[3] It is the disodium salt of this compound that is commonly used as the analytical reagent.^[2]

[Click to download full resolution via product page](#)

Caption: Reaction of Ferrous Iron with Ferrozine.

Cross-Reactivity Profile of Ferrozine

While Ferrozine is highly specific for Fe^{2+} , it can exhibit cross-reactivity with other divalent metal ions, which can lead to interference in iron assays. The extent of this interference is dependent on the specific metal ion and the experimental conditions.

Of the common divalent metals, cobalt (Co^{2+}) and copper (Cu^{2+}) are known to form colored complexes with Ferrozine.^[2] However, the interference from many other heavy metals is often negligible when an excess of the Ferrozine reagent is used in the assay.^[2] It has been noted that high concentrations of manganese or copper may lead to underestimated results.^[4] Some

studies have indicated that the accuracy of the Ferrozine-based assay is unaffected by other divalent metal cations, suggesting that under specific conditions, the interference is minimal.[5]

Divalent Metal Ion	Potential for Interference	Notes
Iron (Fe^{2+})	Primary Reactant	Forms a stable magenta complex with an absorbance maximum at 562 nm.[2]
Cobalt (Co^{2+})	Forms a colored species	Can interfere with the assay under certain conditions.[2]
Copper ($\text{Cu}^{2+}/\text{Cu}^{1+}$)	Forms a colored species	Can interfere with the assay.[2] The ferrozine-Cu(I) complex has a molar absorptivity of 4320 at 470 nm.[6]
Manganese (Mn^{2+})	Can lead to underestimation of iron	High concentrations may interfere with the assay.[4]
Other Divalent Cations	Generally low interference	With excess Ferrozine reagent, interference from many heavy metals is minimized.[2]

Experimental Protocol for Assessing Divalent Metal Cross-Reactivity

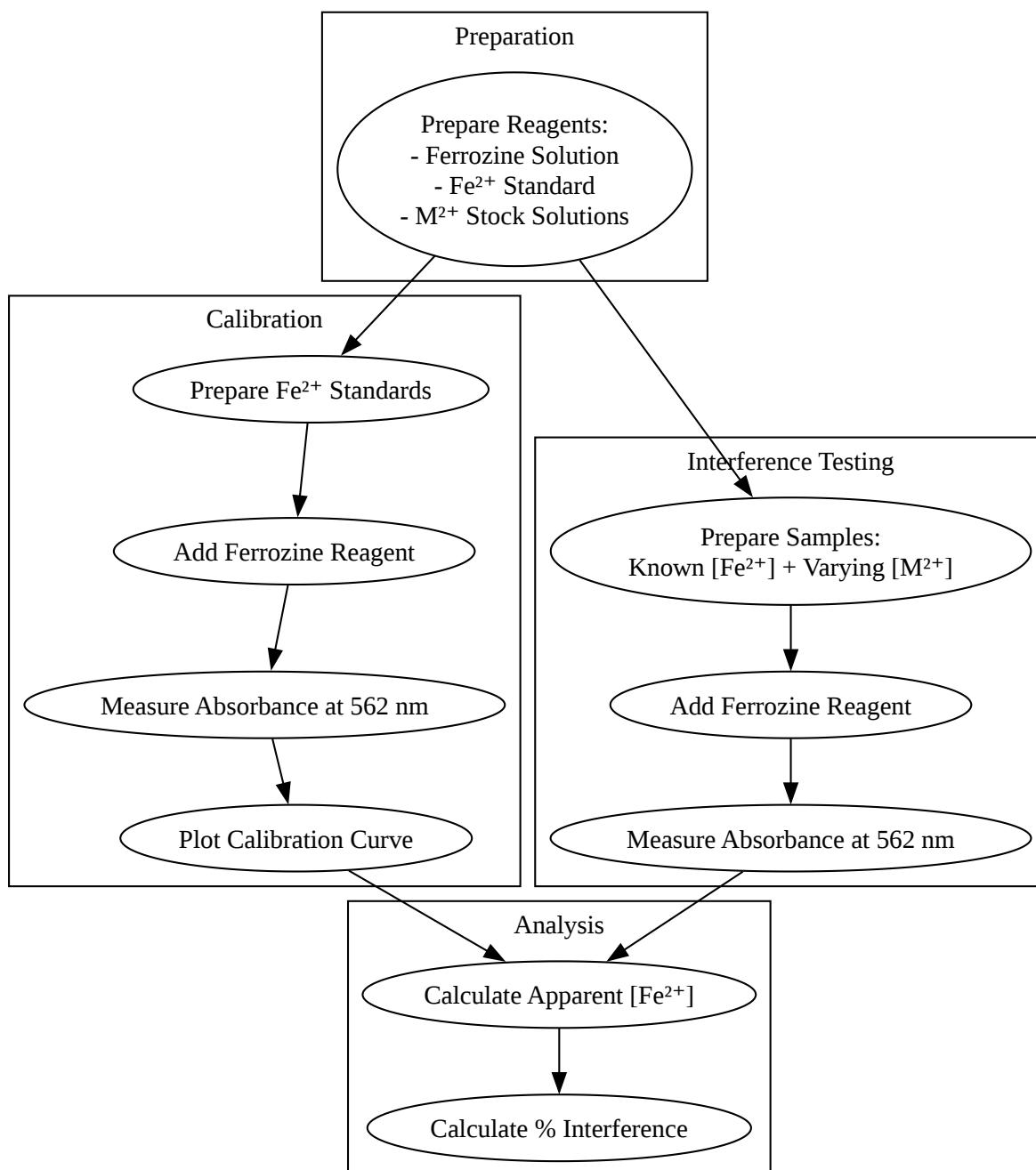
This protocol provides a framework for testing the interference of various divalent metal ions with the Ferrozine-based iron assay.

1. Reagent Preparation:

- Ferrozine Reagent Solution: Dissolve 2g of Ferrozine disodium salt in 300 mL of ultrapure water. Add 250 mL of concentrated acetic acid, followed by the slow addition of 210 mL of concentrated ammonia (25%) with agitation.[7]
- Iron Standard Stock Solution (e.g., 1000 ppm): Prepare a stock solution of ferrous iron. For example, dissolve 0.0702g of Mohr's salt (ammonium iron(II) sulfate hexahydrate) in

ultrapure water, add a small amount of sulfuric acid to prevent oxidation, and bring the final volume to 10 mL.[8]

- Divalent Metal Stock Solutions (e.g., 1000 ppm): Prepare stock solutions of the divalent metals to be tested (e.g., Cu^{2+} , Zn^{2+} , Ni^{2+} , Co^{2+} , Mn^{2+}) using their chloride or sulfate salts in ultrapure water.
- Reducing Agent (for total iron determination): A solution of ascorbic acid (e.g., 10%) or hydroxylamine hydrochloride can be used to reduce any Fe^{3+} to Fe^{2+} .


2. Experimental Procedure:

- Iron Calibration Curve:
 - Prepare a series of at least five standards by diluting the iron stock solution to cover the desired concentration range (e.g., 0 to 5 mg/L).
 - To a known volume of each standard (e.g., 50 mL), add a fixed volume of the Ferrozine reagent (e.g., 2.5 mL).[7]
 - Allow at least 3 minutes for color development.[7]
 - Measure the absorbance at 562 nm using a spectrophotometer, using ultrapure water as a blank.[7]
 - Plot a calibration curve of absorbance versus iron concentration.
- Interference Study:
 - Prepare a set of solutions containing a known concentration of ferrous iron (from the linear range of the calibration curve).
 - To these solutions, add increasing concentrations of the divalent metal ion being tested.
 - For each test solution, add the same fixed volume of the Ferrozine reagent as used for the calibration curve.
 - Allow for color development and measure the absorbance at 562 nm.

- A control sample containing only the divalent metal ion and the Ferrozine reagent should also be measured to check for direct complex formation.

3. Data Analysis:

- Calculate the apparent iron concentration in the presence of the interfering metal ion using the iron calibration curve.
- Determine the percentage of interference using the following formula: $\% \text{ Interference} = [(\text{Apparent Fe}^{2+} \text{ Conc.} - \text{True Fe}^{2+} \text{ Conc.}) / \text{True Fe}^{2+} \text{ Conc.}] * 100$

[Click to download full resolution via product page](#)

Caption: Workflow for Assessing Divalent Metal Interference.

In conclusion, while Ferrozine is a robust and highly specific reagent for ferrous iron quantification, researchers should be aware of the potential for interference from other divalent metal ions, particularly cobalt and copper. The provided protocol offers a reliable method for evaluating such cross-reactivity, ensuring the accuracy and validity of experimental results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. faculty.nres.illinois.edu [faculty.nres.illinois.edu]
- 3. Ferrozine free acid | C20H14N4O6S2 | CID 34128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. matarvattensektionen.se [matarvattensektionen.se]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Ferrozine: A Comparative Guide to its Cross-Reactivity with Divalent Metals]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b089699#cross-reactivity-of-ferrozine-with-other-divalent-metals>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com